molecular formula C22H12F3N3 B2538307 8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-59-0

8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2538307
CAS RN: 932519-59-0
M. Wt: 375.354
InChI Key: JXMAOVLWDNDXGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of a new series of 4-amino-1-(unsubstituted and chloro or fluoro substituted benzyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-ones and their dione counterparts. These compounds were obtained by reacting with sodium azide in concentrated sulfuric acid, indicating a method for introducing nitrogen-containing groups into the pyrazoloquinoline framework .

The second paper presents a simple synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines through a closed ring reaction involving 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles and 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids in the presence of phosphoryl chloride. This process is followed by a ring-opening reaction with hydrazine hydrate. The authors highlight the use of readily accessible materials, excellent yields, and mild conditions, making this method economically and practically favorable for large-scale synthesis .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[4,3-c]quinolines were characterized using various spectroscopic techniques. In the second paper, the new compounds were determined by elementary analyses, IR, 1H NMR, and MS spectra. The spectral properties of these compounds were discussed, providing insights into the molecular arrangement and confirming the successful synthesis of the desired products .

Chemical Reactions Analysis

The third paper discusses the synthesis of pyrazolo[3,4-b]quinolines containing a 1,8-naphthyridine moiety. The reaction involved 2-hydrazino-3-(4-methoxyphenyl)-1,8-naphthyridine with 2-chloroquinoline-3-carbaldehydes, followed by cyclization under microwave irradiation (MWI). The use of MWI significantly enhanced the reaction rate and improved the yields compared to conventional methods. This study demonstrates the efficiency of microwave-assisted synthesis in the formation of complex heterocyclic compounds .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, the general properties of pyrazoloquinolines can be inferred. These compounds typically exhibit high thermal stability and may possess interesting electronic properties due to their extended conjugated systems. The presence of fluoro substituents could influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .

Scientific Research Applications

Photophysical and Electrochemical Properties

  • Fluorine Substitution Effects : The introduction of fluorine atoms into 1H-pyrazolo[3,4-b]quinoline molecules modifies their properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. Fluorine's electron-withdrawing effect enhances the molecule's resistance to proton donors, maintaining high fluorescence yield even in environments that would quench the emission of unsubstituted derivatives. This indicates potential for high-performance fluorescent dyes in challenging chemical environments (Szlachcic & Uchacz, 2018).

Molecular Sensors

  • Brightly Emissive Molecular Sensors : The pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. Its facile integration into various systems demonstrates its potential for metal ion recognition, highlighting its application in designing sensors with strong analyte-induced fluorescence enhancement or ratiometric dual emission (Rurack et al., 2002).

Reversible Quenching and Light-Emitting Applications

  • Reversible Quenching by Protonation : Pyrazolo[3,4-b]quinoline derivatives show high efficiency as organic fluorescent materials suitable for light-emitting devices. Their fluorescence can be efficiently quenched by protic acid in aqueous or ethanolic solution, a process that is reversible and can be fully recovered. This behavior suggests their use in applications requiring controllable fluorescence, such as optical sensors and switches (Mu et al., 2010).

Supramolecular Aggregation

  • Substitution Effects on Supramolecular Aggregation : The dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines is influenced by substitution. Molecules link into dimers or sheets through hydrogen bonds, with the construction varying significantly depending on the detailed substituent structure. These findings suggest applications in designing materials with specific aggregation and structural properties (Portilla et al., 2005).

Optical Absorption and Quantum-Chemical Simulations

  • Optical Properties and Fluoro Derivatives : Research on the absorption spectra of various fluoro derivatives of pyrazoloquinoline shows that despite the fluorine atom's location, the absorption spectra do not significantly differ. This uniformity, along with solvent-dependent fluorescence properties, offers avenues for manipulating fluorescence characteristics for specific applications, such as in optical materials and sensors (Brik et al., 2010).

properties

IUPAC Name

8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMAOVLWDNDXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

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